Methyl 1H-isochromene-4-carboxylate
Description
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 1H-isochromene-4-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)10-7-14-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3 |
InChI Key |
DHKLJVAZHISWDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COCC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of this compound typically involves the cyclization of appropriately substituted benzaldehydes or related precursors under catalytic conditions to form the isochromene core. The key steps often include:
- Activation of the ortho-alkynylbenzaldehyde precursor.
- Catalytic cyclization to form the isochromene ring.
- Introduction or preservation of the methyl ester functional group at the 4-position.
Silver(I)-Catalyzed Regiospecific Synthesis
A highly efficient and regioselective method involves the use of silver(I) complexes as catalysts to promote the cyclization of 2-alkynylbenzaldehydes in the presence of methanol, yielding methyl 1-alkoxyisochromenes including this compound derivatives. This method is characterized by mild reaction conditions, high yields, and simplified purification steps.
Key features of this method include:
- Catalyst: Silver(I) complex [Ag(I)(Pc-L)] (e.g., BF4^- complex).
- Reaction conditions: Typically conducted in dry toluene at 30 °C.
- Stoichiometry: 5 mol% catalyst, 1.05 equivalents of methanol.
- Workup: Simple washing with saturated aqueous sodium bicarbonate and extraction with ethyl acetate.
- Purification: Often unnecessary due to the cleanness of the reaction.
This approach allows for the direct conversion of 2-alkynylbenzaldehydes to this compound with excellent regioselectivity and yields ranging typically from good to excellent (up to 90% or more).
Diazo Compound Approach
Another synthetic strategy involves the reaction of pyrrolidinyl-substituted benzoyl derivatives with tert-butyl 2-diazo-3-oxobutanoate under typical diazo chemistry conditions. This method yields 1-oxo-isochromene-4-carboxylate derivatives with various substituents, including methyl esters at the 4-position.
Reduction and Methylation Route
A classical synthetic route involves the reduction of precursors such as methyl 1-hydroxyindole-3-carboxylate using tin(II) chloride (SnCl2) and sodium acetate (NaOAc) in tetrahydrofuran (THF), followed by methylation with methyl iodide (MeI) to yield methyl 1-oxo-1H-isochromene-4-carboxylate. This method is well-documented for producing methyl 1H-isochromene derivatives with good control over reaction conditions.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Silver(I)-Catalyzed Cyclization | [Ag(I)(Pc-L)] complex, MeOH | 30 °C, dry toluene, 5 mol% cat | 80–90 | Simple aqueous wash, extraction | Regioselective, mild, clean reaction |
| Diazo Compound Reaction | Pyrrolidinyl benzoyl derivative, tert-butyl 2-diazo-3-oxobutanoate | Room temp, typical diazo conditions | 63–93 | Column chromatography | Versatile substituent tolerance |
| Reduction and Methylation | SnCl2, NaOAc, MeI | THF solvent, controlled temp | Moderate to high | Standard purification | Classical approach, multi-step |
Reaction Mechanism Insights
The silver(I)-catalyzed method proceeds via activation of the alkyne moiety in the 2-alkynylbenzaldehyde, facilitating intramolecular nucleophilic attack by the aldehyde oxygen to form an isochromenilium intermediate. Subsequent nucleophilic attack by methanol leads to the formation of the methyl 1-alkoxyisochromene product. Kinetic NMR studies confirm the absence of stable hemiacetal or acetal intermediates, indicating a direct and clean transformation.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-isochromene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into more reduced forms, potentially altering its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl 1-oxo-1H-isochromene-4-carboxylate, also known as Methyl Warfarin, is a chemical compound with the molecular formula and a molecular weight of 204.18 g/mol. It has garnered interest in scientific and industrial fields due to its versatile applications.
Scientific Research Applications
Methyl 1-oxo-1H-isochromene-4-carboxylate is employed as a reference standard for various analytical techniques in chemistry. It is also used in biology to study biological pathways and molecular interactions. Furthermore, it is investigated for potential therapeutic properties and effects on biological systems in medicine and is utilized in the production of pharmaceuticals and other chemical products in industry.
Preparation Methods
The synthesis of methyl 1-oxo-1H-isochromene-4-carboxylate typically involves the reaction of specific precursors under controlled conditions. A common method includes the use of and in THF to produce methyl 1-hydroxyindole-3-carboxylate, which is then methylated using MeI to yield the desired compound. Industrial production of this compound often involves bulk custom synthesis and procurement processes, with companies like ChemScene ensuring high-quality standards for various applications.
Analytical Method Development
Mechanism of Action
The mechanism by which Methyl 1H-isochromene-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its aromatic and ester functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
(a) Chromene/Isochromene Derivatives
- 4H-Chromene-3-carbonitrile Derivatives (e.g., Compound 1E in ): These compounds possess amino, hydroxy, and cyano substituents on the chromene core. For instance, Compound 1E has a melting point of 223–227°C and distinct IR peaks for –NH₂ (3,464 cm⁻¹) and –CN (2,204 cm⁻¹) .
- 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid ():
This benzopyran derivative shares a fused aromatic-oxygen ring system but incorporates a ketone and phenyl group, increasing steric bulk compared to the simpler ester in Methyl 1H-isochromene-4-carboxylate .
(b) Heterocyclic Methyl Esters
- Methyl 1-Chloroisoquinoline-4-carboxylate (): With a molecular formula of C₁₁H₈ClNO₂, this isoquinoline-based ester differs in core structure but shares the methyl carboxylate functional group. The chlorine substituent may enhance electrophilicity, influencing reactivity in cross-coupling reactions .
Functional Group Analogues
(a) Diterpenoid Methyl Esters
- Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Esters (): These diterpenoid derivatives, isolated from plant resins, exhibit complex tricyclic structures with methyl ester groups.
(b) Fatty Acid Methyl Esters
(c) Methyl Shikimate** ():

A cyclohexene derivative with hydroxyl and ester groups, methyl shikimate is a biosynthetic intermediate. Its NMR and FTIR spectra highlight polar functional groups, suggesting distinct solubility and reactivity compared to the aromatic isochromene ester .
Data Table: Key Comparisons
*Hypothetical data inferred from structural analogs.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for Methyl 1H-isochromene-4-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted precursors or carboxylation of isochromene derivatives. Optimization can employ Design of Experiments (DOE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, catalytic systems like Pd-mediated cross-coupling or acid-catalyzed esterification may enhance yield. Experimental protocols should detail reagent purity, reaction monitoring (TLC/HPLC), and purification techniques (column chromatography, recrystallization) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions and ester functionality. DEPT-135 or HSQC can resolve overlapping signals.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Data collection requires a diffractometer (e.g., Bruker D8 Venture), with structures visualized via Mercury CSD to analyze packing motifs .
Q. How should researchers report experimental procedures to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental Section : Specify synthetic steps, reaction times, temperatures, and characterization data (melting points, spectral peaks).
- Supporting Information : Include crystallographic CIF files, raw NMR spectra, and HPLC chromatograms. Cross-reference datasets using persistent identifiers (DOIs) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond-length disparities or thermal motion artifacts) be resolved during structure refinement?
- Methodological Answer :
- Validation Tools : Use checkCIF (IUCr) to flag outliers in geometry or displacement parameters.
- Refinement Strategies : Test for twinning (SHELXL TWIN command) or disorder modeling. Compare results across software (SHELX vs. Olex2) to confirm robustness. For high thermal motion, apply restraints or anisotropic refinement .
Q. What computational approaches predict the bioactivity or interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes/receptors (e.g., kinases, GPCRs). Validate docking poses with MD simulations (GROMACS/NAMD) under physiological conditions.
- QSAR Modeling : Derive structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
Q. How can researchers design experiments to address low synthetic yields or byproduct formation in this compound synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. Adjust protecting groups (e.g., tert-butyl vs. benzyl) to minimize side reactions.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd(OAc)₂ vs. RuCl₃) under inert atmospheres. Optimize stoichiometry via response surface methodology (RSM) .
Q. What advanced crystallographic tools analyze non-covalent interactions (e.g., π-stacking or halogen bonds) in this compound derivatives?
- Methodological Answer :
- Mercury CSD : Generate interaction maps (e.g., Hirshfeld surfaces) to quantify contact distances.
- IsoStar Database : Compare packing motifs with analogous structures to infer stabilizing forces .
Data Reporting and Validation
Q. What criteria ensure rigorous validation of crystallographic data for publication?
- Methodological Answer :
- R-Factors : Aim for R1 < 0.05 and wR2 < 0.15.
- ADPs : Anisotropic displacement parameters for non-H atoms.
- PLATON Checks : Verify no missed symmetry or solvent-accessible voids. Deposit CIF files in the Cambridge Structural Database (CSD) .
Q. How should researchers handle conflicting spectroscopic data (e.g., NMR signal splitting vs. computational predictions)?
- Methodological Answer :
- Dynamic Effects : Consider rotameric equilibria or tautomerism via variable-temperature NMR.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level (Gaussian 16) to simulate NMR shifts and compare with experimental data .
Tables of Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

